Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride
Description
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride (CAS: 1803582-20-8) is an organic compound featuring a 3,4-dichlorophenyl group, a methylamino-substituted propanoate ester, and a hydrochloride counterion. Its molecular formula is C₁₁H₁₄Cl₃NO₂, with a molecular weight of 304.6 g/mol . The hydrochloride salt enhances stability and solubility in aqueous environments compared to its freebase form .
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-11(14-2,10(15)16-3)7-4-5-8(12)9(13)6-7;/h4-6,14H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCPFCWUOURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-20-8 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-α-methyl-α-(methylamino)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, methylamine, and methyl acrylate.
Condensation Reaction: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Michael Addition: The imine intermediate undergoes a Michael addition with methyl acrylate to form the desired ester compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester moiety, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dichlorophenyl Groups
BD 1008 (CAS unspecified)
- Molecular Formula : C₁₇H₂₄Cl₂N₂·2HBr
- Molecular Weight : ~513.6 g/mol (including dihydrobromide counterions).
- Key Features : Contains a 3,4-dichlorophenyl ethylamine backbone with a pyrrolidinyl ethylamine side chain.
- Counterion : Dihydrobromide.
- Pharmacological Relevance: Likely targets sigma receptors, as BD-series compounds are known sigma ligands .
- Comparison : Unlike the target compound, BD 1008 includes a pyrrolidine ring, increasing its tertiary amine character and altering receptor binding kinetics. The dihydrobromide counterion may reduce aqueous solubility compared to hydrochloride salts .
BD 1047 (CAS unspecified)
- Molecular Formula : C₁₄H₂₁Cl₂N₂·2HBr
- Molecular Weight : ~461.6 g/mol (including dihydrobromide counterions).
- Key Features: Similar dichlorophenyl ethylamine core but substitutes dimethylamino for pyrrolidinyl in the side chain.
- Counterion : Dihydrobromide.
Ester Derivatives with Modified Substituents
Methyl 2-(3,4-Dichlorophenyl)-2-(Methylamino)Acetate Hydrochloride (CAS: 1251922-87-8)
- Molecular Formula: C₁₀H₁₂Cl₃NO₂
- Molecular Weight : 284.57 g/mol.
- Key Features: Acetate ester (shorter carbon chain) versus the propanoate ester in the target compound.
- This compound may act as a prodrug, with ester hydrolysis yielding a carboxylic acid metabolite .
Ethyl (2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-Methylpropanoate Hydrochloride (CAS unspecified)
- Molecular Formula: C₁₂H₁₈ClNO₄
- Molecular Weight : ~287.7 g/mol.
- Key Features : Ethyl ester with dihydroxyphenyl (catechol) substituents instead of dichlorophenyl.
- Comparison : The catechol group increases polarity, reducing blood-brain barrier penetration compared to the dichlorophenyl group. The ethyl ester may prolong metabolic stability relative to methyl esters .
Contrast with Dopamine Hydrochloride (CAS: 62-31-7)
- Molecular Formula: C₈H₁₂ClNO₂
- Molecular Weight : 189.6 g/mol.
- Key Features : Dihydroxyphenyl ethylamine structure with primary amine.
- Pharmacological Relevance : Neurotransmitter targeting dopamine receptors.
- Comparison: The target compound’s dichlorophenyl and methylamino groups enhance lipophilicity, enabling membrane crossing but likely shifting activity away from dopamine receptors. Chlorine substituents also reduce susceptibility to enzymatic degradation (e.g., COMT) compared to dopamine’s hydroxyl groups .
Research Implications and Limitations
The structural variations among these compounds highlight critical structure-activity relationships (SAR):
- Chlorine vs.
- Ester Chain Length: Propanoate esters (longer chain) may prolong half-life compared to acetate esters, though this requires pharmacokinetic validation .
- Counterion Effects : Hydrochloride salts generally offer better aqueous solubility than dihydrobromides, influencing formulation strategies .
Limitations : Direct pharmacological data (e.g., IC₅₀ values, receptor binding assays) are unavailable in the provided evidence, necessitating further experimental validation.
Biological Activity
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride (commonly referred to as MDP hydrochloride) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDP hydrochloride has a molecular formula of and a molecular weight of approximately 298.6 g/mol. The compound features a dichlorophenyl group and a methylamino group, which are critical for its biological interactions.
Research indicates that MDP hydrochloride may act primarily through the inhibition of specific enzymes and interaction with neurotransmitter systems:
- Enzyme Inhibition : MDP hydrochloride has been identified as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid synthesis. This inhibition could hinder bacterial growth, positioning MDP hydrochloride as a candidate for antibacterial drug development.
- Neurotransmitter Interaction : The compound's dichlorophenyl moiety enhances its affinity for certain receptors, which may contribute to its pharmacological effects, particularly in treating neurological disorders.
Biological Activity Overview
MDP hydrochloride exhibits significant biological activity across various domains:
- Antibacterial Activity : Studies have shown that MDP hydrochloride effectively inhibits the growth of certain bacterial strains, making it a potential candidate for antibiotic development.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in treating conditions such as depression or anxiety.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to MDP hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-2-(3-chlorophenyl)propanoate | Contains a chlorophenyl group | Less potent receptor affinity compared to dichlorophenyl derivative |
| Methyl 2-(4-bromophenyl)-2-methylamino-propanoate | Bromine instead of chlorine | Different pharmacological profile due to halogen variation |
| Methyl 2-(phenyl)-2-(methylamino)propanoate | No halogen substituents | Broader spectrum of activity but less targeted effects |
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of MDP hydrochloride against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties, comparable to established antibiotics .
- Neuropharmacological Studies : Research involving animal models demonstrated that MDP hydrochloride could modulate neurotransmitter levels, leading to improved outcomes in models of anxiety and depression. This suggests its potential utility in psychiatric applications .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have revealed that modifications in the dichlorophenyl group significantly affect the compound's biological activity. The presence of electron-withdrawing groups enhances potency against specific targets .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride?
The compound can be synthesized via acid-catalyzed esterification. A common method involves reacting the corresponding carboxylic acid (2-(3,4-dichlorophenyl)-2-(methylamino)propanoic acid) with methanol in the presence of hydrochloric acid under reflux conditions. The reaction typically requires 6–12 hours for complete conversion, followed by purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
Key analytical methods include:
- HPLC : To assess purity (≥95% is typical for research-grade material) using a C18 column and UV detection at 254 nm.
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ 3.6–3.8 ppm for methyl ester), dichlorophenyl aromatic protons (δ 7.2–7.5 ppm), and methylamino group (δ 2.4–2.6 ppm).
- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~317.2 g/mol).
- CAS and MDL identifiers : Cross-reference with CAS 1803582-20-8 and MDL MFCD27500798 for batch validation .
Q. What are the critical stability considerations for this compound under laboratory conditions?
The compound is sensitive to hydrolysis due to the ester and protonated amino groups. Stability is influenced by:
- pH : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Moisture : Store in a desiccator at 2–8°C to prevent hydrate formation.
- Light : Protect from prolonged UV exposure to avoid aryl chloride bond cleavage .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl substituent influence biological activity in target systems?
The dichlorophenyl group enhances hydrophobic interactions with biomolecular targets (e.g., enzymes or receptors), as seen in structurally related compounds. Computational docking studies suggest this moiety binds to hydrophobic pockets in proteins, modulating activity. Comparative assays with non-halogenated analogs show a 3–5× increase in binding affinity .
Q. What role does stereochemistry play in the compound’s reactivity and bioactivity?
The methylamino and dichlorophenyl groups create a chiral center at the second carbon. Enantiomeric separation via chiral HPLC (e.g., Chiralpak IC column) reveals differences in pharmacokinetics. The (R)-enantiomer shows 40% higher metabolic stability in liver microsome assays compared to the (S)-form, suggesting stereospecific optimization is critical for drug development .
Q. How does this compound compare structurally and reactively to other methylamino-propanoate derivatives?
A comparative analysis (see table below) highlights key differences:
Q. What methodologies are recommended for studying its metabolic pathways in vitro?
- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Monitor metabolites via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during oxidation .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies arise from polymorphic forms. Standardize solubility testing by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
